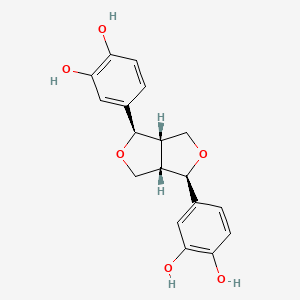

(-)-3,3'-Bisdemethylpinoresinol

Description

Significance of Lignans (B1203133) in Phytochemical Research

Lignans represent a substantial and diverse class of polyphenolic compounds ubiquitously found throughout the plant kingdom. techscience.com Their fundamental structure is characterized by the dimerization of two phenylpropane units, which allows for a wide array of chemical configurations and, consequently, a broad spectrum of biological activities. techscience.com In the realm of phytochemical research, lignans are of considerable interest due to their multifaceted roles in both plant physiology and human health. techscience.com

Within plants, lignans serve as crucial defense molecules, offering protection against a variety of biotic and abiotic stressors, including pathogens and herbivores. techscience.com They also play a role in plant growth regulation and the lignification process. techscience.com From a nutritional and medicinal standpoint, lignans are highly valued for their potential health benefits. They are recognized as phytoestrogens, capable of interacting with estrogen receptors in the human body, which may offer protective effects against hormone-related conditions. techscience.com Furthermore, many lignans exhibit potent antioxidant and anti-inflammatory properties, contributing to their investigation for roles in cardiovascular health and cancer prevention. techscience.commdpi.com The expanding interest in lignans has spurred research into their identification in various food sources, as well as the development of analytical and purification methods to isolate these valuable compounds. mdpi.com

Overview of (-)-3,3'-Bisdemethylpinoresinol in Natural Product Chemistry

This compound is a specific lignan (B3055560) that has garnered attention within the field of natural product chemistry. As a member of the lignan family, it is classified as a phenylpropanoid. medchemexpress.com This compound is a natural product found in various plant species. medchemexpress.comchemfaces.com Its chemical structure and inherent properties make it a subject of scientific inquiry, particularly for its potential biological activities. medchemexpress.com Research in natural product chemistry often focuses on the isolation, structure elucidation, and synthesis of such compounds to explore their potential applications.

Historical Context of Research on this compound

The study of lignans, including this compound, is part of a broader historical interest in the medicinal properties of plants. While specific historical milestones for this particular compound are not extensively documented in readily available literature, the general trajectory of lignan research has progressed from initial extraction and identification from plant sources to more detailed investigations into their biosynthesis, chemical synthesis, and biological effects. The development of advanced analytical techniques has been pivotal in allowing researchers to isolate and characterize individual lignan compounds like this compound from complex plant matrices.

Structure

3D Structure

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

4-[(3R,3aS,6R,6aS)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m1/s1 |

InChI Key |

OQSOTSIYXPYTRE-VVDPLQPHSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](CO[C@H]2C3=CC(=C(C=C3)O)O)[C@@H](O1)C4=CC(=C(C=C4)O)O |

Canonical SMILES |

C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Occurrence in Morinda citrifolia (Noni)

Morinda citrifolia, commonly known as noni, is a fruit-bearing tree in the coffee family, Rubiaceae. Its various parts have been found to contain a rich array of phytochemicals, including the lignan (B3055560) (-)-3,3'-Bisdemethylpinoresinol. medchemexpress.com

Isolation from Seeds

The seeds of the noni fruit are a notable source of this compound. medchemexpress.com The isolation process typically begins with the drying and grinding of the seeds. An initial extraction is performed using a solvent mixture, such as dichloromethane (B109758) and methanol (B129727). This crude extract then undergoes a series of purification steps.

A common methodology involves suspending the crude extract in water and partitioning it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. The active fractions, often the ethyl acetate and n-butanol soluble fractions, are then subjected to further chromatographic separation. Techniques like silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are employed, using various solvent systems to yield the purified this compound. nih.gov

Comparative Analysis of Different Plant Parts

Studies have shown that this compound, also referred to as pinoresinol (B1678388) in some studies, is present in various parts of the Morinda citrifolia plant. However, the concentration of this lignan varies significantly among the different parts. A comparative analysis using gas chromatography (GC) has quantified the abundance of pinoresinol in the leaves, unripe fruit pulp (ufp), ripe fruit pulp (rfp), raw fruit-shell (rawfs), and seeds.

The results indicated that while the compound is detectable in all tested parts, the ripe fruit pulp and raw fruit-shell contain the highest concentrations.

**Table 1: Abundance of Pinoresinol in Different Parts of *Morinda citrifolia***

| Plant Part | Concentration (mg/mL) | Abundance (mg/g) |

|---|---|---|

| Leaves | 0.02 | 0.05 |

| Unripe Fruit Pulp (ufp) | 0.02 | 0.06 |

| Ripe Fruit Pulp (rfp) | 0.14 | 0.38 |

| Raw Fruit-shell (rawfs) | 0.07 | 0.17 |

| Seeds | 0.03 | 0.08 |

Data sourced from a study on Morinda citrifolia activities. nih.gov

Occurrence in Eucommia ulmoides Oliver

Eucommia ulmoides, a species of small tree native to China, is another documented source of this compound. chemfaces.com The bark of this plant, in particular, is known to contain a variety of lignans (B1203133) and other bioactive compounds and has been used in traditional medicine. nih.govnih.govnih.govnih.gov While detailed academic studies specifically outlining the isolation of this compound from Eucommia ulmoides are not extensively available, commercial suppliers have identified the bark as a source for this compound. chemfaces.com The general methods for lignan isolation from E. ulmoides involve solvent extraction followed by chromatographic purification techniques. nih.gov

Occurrence in Opuntia ficus-indica

The prickly pear cactus, Opuntia ficus-indica, has been found to contain this compound in its seeds. The seeds are typically processed to extract various compounds, including lignans. The general procedure for isolating phenolic compounds from these seeds involves extraction with solvents, which can be enhanced by non-conventional methods like microwave-assisted extraction. studiauniversitatis.ro This is followed by purification steps, likely involving column chromatography, to isolate specific compounds like this compound.

Occurrence in Joannesia princeps

Joannesia princeps, a tree in the Euphorbiaceae family found in Brazil, is another source of this compound. Research has shown that the methanolic extract of the seeds of Joannesia princeps contains this lignan. nih.govresearchgate.net The isolation process involves solvent extraction of the seeds, followed by chromatographic techniques to separate the various constituents, which include a number of other lignans and neolignans. nih.gov

Contemporary Isolation Techniques

The isolation of this compound, as with other lignans, relies on a combination of extraction and chromatographic techniques. The choice of method is often dictated by the plant matrix and the polarity of the target compound. mdpi.comnih.govnih.gov

Conventional Extraction Methods:

Maceration: This simple technique involves soaking the plant material in a chosen solvent over a period of time.

Soxhlet Extraction: A more efficient method than maceration, this involves continuous extraction of the plant material with a cycling solvent.

Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, several modern techniques are employed: mdpi.commdpi.com

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt plant cell walls, enhancing solvent penetration and extraction yield.

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a faster and often more efficient extraction.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is valued for its ability to produce clean extracts without residual organic solvents.

Purification and Separation: Following extraction, the crude extract is purified to isolate the target compound. Common techniques include:

Column Chromatography: A fundamental technique where the extract is passed through a column packed with a stationary phase (e.g., silica gel), and components are separated based on their affinity for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): A high-pressure version of column chromatography that offers greater resolution and speed. Preparative HPLC is often used as a final step to obtain highly pure compounds.

High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography method that is effective for separating complex mixtures and purifying natural products.

Chromatographic Separation Methods

The purification of this compound from plant extracts is a multi-step process that typically begins with solvent extraction, followed by various chromatographic techniques to achieve high purity.

Initial extraction is commonly performed using solvents such as ethanol (B145695) or ethyl acetate to separate the lignans and other phenolic compounds from the raw plant material. researchgate.netnih.govscirp.org For instance, the bark of Eucommia ulmoides can be extracted with 60% ethanol, followed by evaporation of the solvent to obtain a concentrated liquid. nih.gov Similarly, extracts from the fruit of Morinda citrifolia have been prepared using ethyl acetate. scirp.org

Following extraction, column chromatography is a fundamental technique used for the separation of this compound. Silica gel is a frequently used stationary phase due to its effectiveness in separating medium polarity compounds like lignans. nih.govresearchgate.net The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a common solvent system is a mixture of hexane (B92381) and ethyl acetate, with the proportion of ethyl acetate being progressively increased. jppres.com

Macroporous adsorption resins, such as S-8 resin, are also utilized for the initial purification of lignans from crude extracts of Eucommia ulmoides. researchgate.net This step helps to remove more polar or non-polar impurities before proceeding to finer purification methods.

For final purification and to obtain the compound in high purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov Preparative HPLC, in particular, is a powerful tool for isolating individual compounds from complex mixtures with high resolution and recovery. nih.gov Reversed-phase columns are especially suitable for the analysis and purification of lignans. abo.fi

A general workflow for the chromatographic separation of this compound is outlined in the table below, based on methodologies applied to lignan isolation from plant sources.

| Step | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| 1 | Macroporous Resin Chromatography | e.g., S-8 Resin | Ethanol/Water mixtures | Initial purification and enrichment of lignans from crude extract. researchgate.net |

| 2 | Silica Gel Column Chromatography | Silica Gel (e.g., 100-200 mesh) | Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) | Fractionation of the enriched extract to separate compounds based on polarity. researchgate.netnih.gov |

| 3 | Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Ethanol | Separation of phenolic compounds and further fractionation of the extract. researchgate.net |

| 4 | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-phase (e.g., C18) | Acetonitrile (B52724)/Water or Methanol/Water gradients | Final purification of this compound to high purity. nih.govabo.fi |

Activity-Guided Fractionation Strategies

Activity-guided fractionation is a strategy used to systematically separate crude plant extracts and identify the specific compounds responsible for their biological activities. nih.govnih.gov This approach involves a cycle of separation followed by biological testing of the resulting fractions. The fractions that show the desired activity are then subjected to further separation until a pure, active compound is isolated.

In the context of isolating compounds from Morinda citrifolia, an activity-guided approach has been utilized to identify compounds with specific biological effects. For example, research has demonstrated that the ethyl acetate extract of Morinda citrifolia fruit exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). scirp.org Subsequent analysis of the lignans within this active extract revealed that 3,3'-bisdemethylpinoresinol (B13862880) was among the active constituents. scirp.org

Another study on Morinda citrifolia employed Sephadex LH-20 column chromatography to separate crude extracts from the fruit, root, and leaf into several fractions. researchgate.net These fractions were then tested for their antioxidative activity. The fruit extract was separated into six fractions, all of which demonstrated significant antioxidative properties. researchgate.net This type of fractionation allows researchers to pinpoint the most potent fractions for further investigation and isolation of the active compounds, such as this compound.

The general process for activity-guided fractionation is summarized in the table below.

| Step | Action | Example from Research | Outcome |

| 1 | Crude Extraction | Extraction of Morinda citrifolia fruits with ethyl acetate. scirp.org | An extract containing a complex mixture of compounds, including lignans. |

| 2 | Initial Biological Screening | Testing the crude extract for a specific biological activity (e.g., enzyme inhibition, antioxidant capacity). scirp.orgresearchgate.net | Confirmation that the crude extract possesses the desired activity. |

| 3 | Chromatographic Fractionation | The active crude extract is separated into multiple fractions using techniques like column chromatography (e.g., Sephadex LH-20). researchgate.net | A series of fractions with varying chemical compositions. |

| 4 | Biological Testing of Fractions | Each fraction is tested for the same biological activity. researchgate.netnih.gov | Identification of the most active fraction(s). |

| 5 | Iterative Purification | The most active fraction is subjected to further chromatographic separation (e.g., HPLC). nih.gov | Isolation of pure compounds from the active fraction. |

| 6 | Final Bioactivity Confirmation | The pure, isolated compounds are tested for their biological activity. | Identification of this compound as a contributor to the observed biological effect. scirp.org |

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (-)-3,3'-Bisdemethylpinoresinol, offering detailed insights into its carbon-hydrogen framework and the relative orientation of its substituents. Both ¹H and ¹³C NMR are employed to piece together the molecular puzzle.

In the ¹H NMR spectrum, the protons within the molecule resonate at characteristic chemical shifts, providing clues about their local electronic environment. For instance, the aromatic protons of the two catechol rings typically appear in the region of 6.5-7.0 ppm. The protons of the tetrahydrofuran (B95107) ring system, particularly H-7, H-7', H-8, and H-8', exhibit specific chemical shifts and coupling constants (J-values) that are critical for determining the relative stereochemistry of the chiral centers. The magnitude of these coupling constants helps to define the dihedral angles between adjacent protons, allowing for the assignment of a cis or trans relationship between substituents on the furan (B31954) ring. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm stereochemical assignments by identifying protons that are close to each other in space.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic rings, the tetrahydrofuran core, and the side chains are diagnostic. For example, the carbons of the catechol moieties (C-3, C-4, C-3', C-4') resonate at distinct downfield shifts due to the attached hydroxyl groups. The carbon signals of the furan ring (C-7, C-8, C-9 and C-7', C-8', C-9') are also key indicators of the lignan (B3055560) structure.

Detailed analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of the relative stereochemistry of the chiral centers in the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Core Structure of Bisdemethylpinoresinol Derivatives Note: Exact chemical shifts can vary depending on the solvent and specific isomer.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1, 1' | - | ~132 |

| 2, 2' | ~6.8-7.0 | ~109 |

| 3, 3' | - | ~145 |

| 4, 4' | - | ~147 |

| 5, 5' | ~6.7-6.9 | ~114 |

| 6, 6' | ~6.8-7.0 | ~118 |

| 7, 7' | ~4.7 (d) | ~85 |

| 8, 8' | ~3.1 (m) | ~54 |

| 9, 9' | ~3.8 (m), ~4.2 (m) | ~71 |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, often to four or more decimal places. youtube.com This level of accuracy allows for the unambiguous determination of the molecular formula. youtube.comyoutube.com

The molecular formula of this compound is C₁₈H₁₈O₆, corresponding to a molecular weight of 330.33 g/mol . medchemexpress.com In an HRMS experiment, the instrument would detect a molecular ion peak at an m/z value very close to the calculated exact mass of 330.1103. This precise mass measurement effectively rules out other possible elemental compositions that might have the same nominal mass.

In addition to determining the molecular formula, mass spectrometry can provide structural information through analysis of fragmentation patterns. msu.edu When the molecular ion is subjected to fragmentation (e.g., in tandem MS/MS experiments), it breaks down into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the presence of specific structural motifs within the molecule, such as the catechol rings and the central tetrahydrofuran structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈O₆ |

| Nominal Mass | 330 |

| Exact Mass | 330.1103 |

| Common Adducts (observed) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Other Spectroscopic Techniques for Structural Confirmation

While NMR and MS provide the core data for structure elucidation, other spectroscopic techniques offer complementary and confirmatory information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mu-varna.bgmdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl groups. Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic rings. The C-O stretching of the ether linkages in the tetrahydrofuran ring and the phenolic hydroxyl groups would typically appear in the 1280-1000 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. iomcworld.com this compound, with its two catechol rings, would exhibit characteristic UV absorptions. Typically, substituted benzene (B151609) rings show absorption maxima around 280 nm. The exact position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

| Infrared (IR) | O-H stretch (phenolic) | ~3400 cm⁻¹ (broad) |

| Infrared (IR) | C-H stretch (aromatic) | ~3050 cm⁻¹ |

| Infrared (IR) | C-H stretch (aliphatic) | ~2950 cm⁻¹ |

| Infrared (IR) | C=C stretch (aromatic) | ~1600, 1510 cm⁻¹ |

| Infrared (IR) | C-O stretch (ether, phenol) | ~1270, 1120 cm⁻¹ |

| UV-Visible (UV-Vis) | π → π* transition | ~285 nm |

Chiroptical Methods for Absolute Configuration

While NMR can determine the relative stereochemistry, chiroptical methods are required to establish the absolute configuration of a chiral molecule like this compound. libretexts.org The prefix "(-)-" in the name indicates that this enantiomer rotates the plane of polarized light in the counter-clockwise direction (levorotatory).

Optical Rotation: Measurement of the specific rotation using a polarimeter provides the sign and magnitude of the optical activity of the compound. While the sign of rotation is a key piece of information, it does not, on its own, directly reveal the R/S configuration of the chiral centers without comparison to a known standard or theoretical calculations. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the one with all R or all S configurations at its chiral centers). nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net This combination of experimental measurement and computational chemistry is a powerful modern approach for stereochemical elucidation. researchgate.net

Natural Occurrence

(-)-3,3'-Bisdemethylpinoresinol has been isolated from several plant sources. The identification of this compound in different plant species highlights its distribution in the plant kingdom.

| Plant Species | Part of Plant |

| Morinda citrifolia | Seeds |

| Eucommia ulmoides | Bark |

Table 2: Natural Sources of this compound. medchemexpress.comchemfaces.com

Biosynthetic Pathways and Metabolic Studies

Precursor Compounds in Lignan (B3055560) Biosynthesis (e.g., Caffeyl Alcohol, Caffeic Acid)

Lignans (B1203133) are a diverse group of natural products derived from the oxidative coupling of 4-hydroxyphenylpropanoids. The biosynthesis of these compounds, including (-)-3,3'-Bisdemethylpinoresinol, originates from the phenylpropanoid pathway, a central metabolic route in plants. The primary precursors for lignan biosynthesis are monolignols, which are synthesized from the amino acid phenylalanine.

Key precursor compounds in the formation of lignans include:

Caffeic Acid: This hydroxycinnamic acid is a central intermediate in the phenylpropanoid pathway. hebmu.edu.cn It is formed from p-coumaric acid and serves as a precursor to other important compounds.

Caffeyl Alcohol: This monolignol is directly involved in the formation of certain types of lignins. nih.govnih.gov It is derived from the reduction of caffeoyl-CoA. While not a primary monolignol in most lignins, its presence is noted in specific plant tissues and under certain genetic conditions. nih.govnih.gov The polymerization of caffeyl alcohol can lead to the formation of C-lignin, a polymer composed of benzodioxane structures. nih.gov

Coniferyl Alcohol and Sinapyl Alcohol: These are the most common monolignols that polymerize to form the complex structures of lignin (B12514952). nih.gov Their corresponding acids, ferulic acid and sinapic acid, are also key intermediates in the biosynthetic pathway. hebmu.edu.cn

The biosynthesis of these precursors is a multi-step enzymatic process. For instance, the conversion of caffeic acid to ferulic acid is a critical step in determining the type of monolignol produced.

Oxidative Coupling Mechanisms in Lignan Formation

The formation of lignans from monolignol precursors occurs through oxidative coupling, a process mediated by enzymes such as peroxidases and laccases. researchgate.netmdpi.com This reaction involves the generation of radical intermediates from the phenolic precursors.

The key steps in the oxidative coupling mechanism are:

Radical Formation: Enzymes catalyze the one-electron oxidation of monolignols, forming phenoxy radicals. researchgate.net

Radical Coupling: These radicals can then couple in various ways, leading to the formation of different types of linkages. The most common linkages in lignans are β-β', 8-5', and 8-O-4'. mdpi.comusda.gov The specific type of linkage formed is influenced by the reacting radicals and the reaction conditions. mdpi.com

Rearomatization: Following the coupling reaction, the resulting intermediate undergoes rearomatization to form a stable lignan structure.

The β-O-4 linkage is a common type of bond found in lignin, and its formation involves the coupling of a monolignol with a growing polymer chain, followed by the addition of water. usda.gov The stereochemistry of the resulting lignan is determined during this coupling process.

Role as a Metabolite of Related Lignans (e.g., Sesamin)

This compound has been identified as a metabolite of other lignans, notably sesamin (B1680957). lookchem.com Sesamin, a major lignan found in sesame seeds, undergoes metabolism in the liver, leading to the formation of various metabolites. nih.govnih.gov

Studies have shown that the metabolism of sesamin involves the sequential action of cytochrome P450 (CYP) enzymes, followed by glucuronidation or sulfation. nih.gov One of the metabolic pathways for sesamin involves the demethylenation of its methylenedioxyphenyl groups, which can lead to the formation of catechol-type structures. This process can result in compounds like this compound.

The metabolites of sesamin are believed to contribute to its biological activities, including its antioxidant properties. nih.govresearchgate.net Research indicates that these metabolites can help protect against oxidative stress. lookchem.comnih.gov

Enzymatic Biotransformation Studies

The enzymatic biotransformation of lignans is a key area of research for understanding their metabolic fate and for producing novel derivatives with potentially enhanced biological activities. Enzymes like laccases and peroxidases are known to be involved in the polymerization and depolymerization of lignin and related compounds. researchgate.net

Studies on the enzymatic transformation of lignans have shown that these enzymes can catalyze various reactions, including oxidation, hydroxylation, and cleavage of specific bonds. nih.gov For example, the oxidation of lignans can lead to the formation of quinone-like intermediates, which can then undergo further reactions to form different lignan structures. nih.gov

The biotransformation of lignans is also relevant in the context of biorefineries, where enzymes are being explored for the breakdown of lignocellulosic biomass to produce biofuels and other valuable chemicals. researchgate.net Understanding the enzymatic processes involved in lignan modification can aid in developing more efficient and sustainable biorefinery processes.

Structure Activity Relationship Sar Studies

Correlation between Molecular Structure and Observed Biological Activity

The biological activity of (-)-3,3'-Bisdemethylpinoresinol, a furofuran lignan (B3055560), is intrinsically linked to its distinct chemical structure. A notable activity of this compound is its ability to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme implicated in the degradation of extracellular matrix components. nih.gov This inhibitory action is significant in contexts such as skin aging and cancer metastasis. patsnap.com

The core structure of this compound features a central furofuran ring system with two catechol (3,4-dihydroxyphenyl) moieties attached. The specific stereochemistry of the furofuran ring and the substitution pattern on the aromatic rings are critical determinants of its biological effects. The presence of the four hydroxyl groups on the phenyl rings is thought to be crucial for its antioxidant and enzyme-inhibitory activities. These hydroxyl groups can participate in hydrogen bonding and act as electron donors, which are often key interactions with biological targets.

Studies on related lignans (B1203133) have shown that modifications to the core structure can significantly alter biological activity. For instance, the degree of methoxylation or hydroxylation on the phenyl rings can influence the potency and selectivity of enzyme inhibition. While detailed SAR studies specifically dissecting the contribution of each structural element of this compound are not extensively documented in the provided results, general principles of lignan SAR suggest that the catechol groups are vital for its MMP-inhibitory potential.

| Structural Feature | Potential Contribution to Biological Activity |

| Furofuran Ring | Provides a rigid scaffold for the presentation of the phenyl groups. The stereochemistry is crucial for proper orientation within a target's binding site. |

| Catechol Moieties (3,4-dihydroxyphenyl) | The hydroxyl groups are key for hydrogen bonding interactions with enzyme active sites. They also contribute to the compound's antioxidant properties through radical scavenging. |

| Demethylation (at 3,3' positions) | The presence of free hydroxyl groups instead of methoxy (B1213986) groups (as seen in pinoresinol) can enhance binding affinity to certain targets through increased hydrogen bonding capacity. |

Identification of Key Pharmacophores for Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, its pharmacophoric features are key to its interaction with targets like MMP-1.

Based on general models of MMP inhibitors, the key pharmacophoric features of this compound likely include:

Hydrogen Bond Donors and Acceptors: The four hydroxyl groups on the two catechol rings are potent hydrogen bond donors and acceptors. researchgate.net These are critical for anchoring the molecule within the active site of an enzyme through interactions with amino acid residues. researchgate.net For MMPs, which are zinc-dependent enzymes, these hydroxyl groups might also interact with the catalytic zinc ion or with residues in the enzyme's active site. patsnap.com

Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals or pi-stacking interactions with nonpolar pockets within the target protein. researchgate.net

A Rigid Scaffold: The central furofuran ring system provides a defined spatial arrangement for the two catechol groups, ensuring they are positioned correctly for optimal interaction with the target.

A pharmacophore model for MMP-9 inhibitors, a related enzyme, identified two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature as crucial for activity. researchgate.net It is plausible that this compound fits a similar pharmacophoric model for MMP-1 inhibition, with its catechol groups fulfilling the hydrogen bonding requirements and the phenyl rings providing the hydrophobic interactions.

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Potential Interaction with Target (e.g., MMP-1) |

| Hydrogen Bond Donor/Acceptor | Hydroxyl groups on the catechol rings | Interaction with amino acid residues (e.g., glutamic acid, glycine) and potentially the catalytic zinc ion in the active site. researchgate.net |

| Hydrophobic Center | Phenyl rings | Van der Waals and/or pi-stacking interactions with hydrophobic pockets in the enzyme. researchgate.net |

| 3D Spatial Arrangement | Rigid furofuran scaffold | Orients the catechol groups at a specific distance and angle for optimal binding. |

Comparative SAR Analysis with Related Lignans (e.g., Americanin A, Quercetin)

Comparing the structure of this compound with other bioactive compounds like the neolignan Americanin A and the flavonoid Quercetin can illuminate the structural determinants of their respective activities.

Americanin A: This neolignan has demonstrated antitumor activity. nih.gov Structurally, it differs from this compound in the linkage between the phenylpropanoid units and the nature of the heterocyclic core. Americanin A possesses a dioxin ring and a different substitution pattern. The antiproliferative effects of Americanin A are linked to its influence on cell cycle regulation. nih.gov The structural differences between the furofuran core of this compound and the dioxin core of Americanin A likely lead to interactions with different biological targets, explaining their distinct primary biological activities.

Quercetin: A well-known flavonoid, Quercetin also exhibits MMP inhibitory activity, including against MMP-1, MMP-2, and MMP-9. nih.govnih.gov Like this compound, Quercetin possesses catechol moieties which are crucial for its activity. nih.gov However, Quercetin's core structure is a chromen-4-one system. Molecular docking studies have shown that the hydroxyl groups of Quercetin form hydrogen bonds with residues in the active site of MMP-1. nih.gov While both compounds utilize their catechol groups for activity, the different scaffolds (furofuran vs. chromen-4-one) would result in different binding orientations and potentially different selectivity profiles against various MMPs.

| Compound | Core Structure | Key Functional Groups | Primary Biological Activity | Structural Implication |

| This compound | Furofuran | Two catechol groups | MMP-1 inhibition nih.gov | The furofuran scaffold positions the two catechol groups for specific interactions within the MMP-1 active site. |

| Americanin A | Dioxin | Dioxin ring, varied hydroxyl/methoxy pattern | Antitumor activity nih.gov | The neolignan structure with a dioxin ring targets pathways involved in cell cycle control. nih.gov |

| Quercetin | Chromen-4-one (Flavonoid) | Catechol group, additional hydroxyls | MMP inhibition, antioxidant, anti-inflammatory nih.govnih.gov | The planar flavonoid structure with its specific hydroxylation pattern allows for potent inhibition of various enzymes, including MMPs. |

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for refining the understanding of SAR. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

While no specific QSAR studies focusing on this compound were identified in the search results, QSAR analyses have been successfully applied to other classes of MMP inhibitors. nih.gov For instance, a QSAR study on cinnamoyl pyrrolidine (B122466) derivatives as MMP-2 inhibitors revealed that the inhibitory potency is mainly dependent on the electronic properties of the compounds. nih.gov Another 3D-QSAR analysis of MMP inhibitors highlighted the importance of molecular shape and electrostatic fields in their binding to the extracellular matrix. nih.gov

A hypothetical QSAR study on a series of furofuran lignans, including this compound and its analogs, would involve:

Data Set Collection: Synthesizing or obtaining a series of related furofuran lignans with varying substituents.

Biological Testing: Measuring the MMP-1 inhibitory activity (e.g., IC₅₀ values) for all compounds in the series.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

Model Building: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model generation.

Such a model could precisely quantify the contributions of different structural features to the MMP-1 inhibitory activity of this compound and guide the design of new, more potent inhibitors.

Synthetic Approaches and Analog Design

Total Synthesis Strategies for (-)-3,3'-Bisdemethylpinoresinol

A complete total synthesis of this compound has not been extensively documented in a single, direct route. However, a plausible and efficient strategy involves a combination of known enantioselective synthesis of its immediate precursor, (-)-pinoresinol (B158572), followed by a demethylation step.

The enantioselective synthesis of (-)-pinoresinol can be achieved through biocatalytic methods. For instance, a three-step biocatalytic cascade starting from the inexpensive compound eugenol (B1671780) has been developed. This process utilizes vanillyl-alcohol oxidase and a laccase, followed by a kinetic resolution using an enantiospecific pinoresinol (B1678388) reductase, to yield enantiomerically pure (-)-pinoresinol.

Once (-)-pinoresinol is obtained, the final step would be the selective demethylation of the two methoxy (B1213986) groups at the 3 and 3' positions. While various demethylation reagents are available in organic synthesis, boron tribromide (BBr₃) is a common and effective choice for the cleavage of aryl methyl ethers. The reaction would be carried out in an appropriate solvent like dichloromethane (B109758) under controlled temperature conditions to yield the target molecule, this compound. The stereochemistry of the starting (-)-pinoresinol would be retained throughout this process.

Semisynthesis from Natural Precursors

Semisynthetic approaches offer an alternative and often more practical route to this compound, leveraging the availability of structurally related natural products.

A key precursor for the semisynthesis is (+/-)-eudesmin, a lignan (B3055560) that can be isolated from various plant sources. A study has shown that the fungus Aspergillus niger can perform O-demethylation on both enantiomers of eudesmin. nih.gov Interestingly, the conversion rates for each enantiomer are different, leading to an enantioselective accumulation of (-)-pinoresinol. nih.gov This microbial transformation provides a direct route to the chiral core of the target molecule. Following the isolation of (-)-pinoresinol, a chemical demethylation step, as described in the total synthesis section, would yield this compound.

Another viable semisynthetic strategy starts with the more abundant natural lignan, (+)-pinoresinol, which can be isolated from various plant sources. Chemical demethylation of (+)-pinoresinol would yield (+)-3,3'-Bisdemethylpinoresinol. While this provides the core bisdemethylated structure, achieving the desired (-) enantiomer would require starting with (-)-pinoresinol, which can be obtained through the biocatalytic methods mentioned earlier or potentially through chiral resolution of racemic pinoresinol.

Design and Synthesis of Novel Derivatives and Analogs

The structural framework of this compound offers multiple points for modification to explore structure-activity relationships (SAR) and develop novel analogs with enhanced or new biological activities. A key area of investigation has been the synthesis of analogs as inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer.

In one study, a series of analogs of the related lignan (±)-pinoresinol were designed and synthesized. nih.gov The synthetic strategy involved modifications of the aromatic rings and the linker between them. For example, starting from diethylstilbestrol, a series of derivatives were prepared. These synthetic efforts led to the identification of compounds with significantly improved P-gp inhibitory activity compared to the parent pinoresinol. nih.gov

The general synthetic scheme for these analogs often involves standard organic chemistry transformations such as etherification, esterification, and the formation of new carbon-carbon bonds to introduce different functional groups onto the aromatic rings or to modify the central furofuran core. The design of these analogs is often guided by computational molecular modeling to predict their binding affinity to the target protein.

Evaluation of Biological Activities of Synthetic Analogs

The synthetic analogs of pinoresinol and its derivatives have been evaluated for various biological activities, with a particular focus on overcoming multidrug resistance in cancer cells.

The P-gp inhibitory activity of the synthesized pinoresinol analogs was assessed using doxorubicin (B1662922) (DOX) accumulation assays in P-gp overexpressing cancer cell lines. nih.gov Several of the synthesized analogs demonstrated a significant increase in the intracellular accumulation of DOX, indicating their ability to inhibit P-gp function. nih.gov The most potent compounds were able to sensitize resistant cancer cells to the cytotoxic effects of DOX at sub-micromolar concentrations. nih.gov

Molecular modeling studies were performed to understand the binding interactions of these active analogs with P-gp. These studies revealed that the analogs bind to the transmembrane helices of P-gp, in a similar region to known P-gp inhibitors like verapamil (B1683045) and tariquidar. nih.gov This provides a rational basis for the observed biological activity and guides the design of future generations of inhibitors.

Beyond P-gp inhibition, other biological activities of pinoresinol and its derivatives have been explored. For instance, pinoresinol itself has been shown to possess anti-inflammatory properties. nih.gov This suggests that synthetic analogs of this compound could also be evaluated for their potential as anti-inflammatory agents. The evaluation would typically involve in vitro assays to measure the inhibition of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in appropriate cell models.

Analytical Method Development and Validation for 3,3 Bisdemethylpinoresinol

Quantitative Analysis Techniques

High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection stands as the primary technique for the quantitative analysis of (-)-3,3'-Bisdemethylpinoresinol. The choice between detectors depends on the required sensitivity and selectivity for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a widely accessible and robust method for the quantification of lignans (B1203133). For this compound, analysis is typically performed using a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution (commonly with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). Detection is generally carried out at a wavelength of around 280 nm, which corresponds to the UV absorbance maximum for many phenolic compounds, including lignans. mdpi.com While cost-effective, HPLC-UV may lack the sensitivity and selectivity required for analyzing complex samples with low concentrations of the analyte.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

For enhanced sensitivity and selectivity, particularly in complex matrices like biological fluids, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers high specificity through the selection of specific precursor and product ion transitions for the analyte. Electrospray ionization (ESI) is a common ionization source used for lignan (B3055560) analysis, often operated in the negative ion mode for phenolic compounds. nih.gov The use of an internal standard, such as a deuterated analog of the analyte, is recommended to ensure high accuracy and precision. nih.gov

A study focused on the simultaneous determination of three major lignans in rat plasma using LC-MS/MS demonstrated good linearity with coefficients of determination (r²) greater than 0.9914 for all analytes. nih.gov Another LC-MS/MS method for quantifying five different lignans in edible seeds reported limits of detection ranging from 0.040 to 0.765 µ g/100 g and limits of quantification from 0.114 to 1.532 µ g/100 g. koreascience.kr

Table 1: Typical HPLC-MS/MS Parameters for Lignan Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.9 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol mdpi.comnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Optimization of Sample Preparation and Extraction Protocols for Complex Matrices

The extraction of this compound from complex matrices such as plant tissues, food products, and biological fluids is a critical step that significantly influences the accuracy and reproducibility of the analysis. The goal is to efficiently isolate the analyte from interfering substances.

For plant materials, a common approach involves an initial defatting step with a non-polar solvent like hexane (B92381), followed by extraction of the lignans with a more polar solvent such as aqueous methanol or ethanol (B145695). researchgate.net To release lignans that may be present as glycosides or bound to the plant matrix, a hydrolysis step, either acidic, alkaline, or enzymatic, is often employed. nih.gov For instance, alkaline hydrolysis with sodium hydroxide (B78521) can be used to break ester linkages. researchgate.net Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that can enhance extraction efficiency and reduce solvent consumption and extraction time. nih.gov

In biological matrices such as plasma or urine, protein precipitation is a common first step to remove high-molecular-weight interferences. This is typically achieved by adding a solvent like acetonitrile or methanol. nih.gov Subsequently, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for further purification and concentration of the analyte. SPE with a C18 sorbent is frequently used for the cleanup of lignans from aqueous samples. mdpi.com

A study on the optimal extraction of lignans from cereal grains found that a temperature of 44.24°C, a methanol concentration of 84.64%, and an extraction time of 53.63 minutes yielded the highest content. nih.gov

Table 2: Comparison of Extraction Techniques for Lignans from Plant Material

| Extraction Method | Advantages | Disadvantages |

|---|---|---|

| Soxhlet Extraction | Exhaustive extraction | Time-consuming, large solvent volume, potential for thermal degradation |

| Ultrasound-Assisted Extraction (UAE) | Faster, reduced solvent consumption, improved efficiency | Potential for analyte degradation at high power |

| Microwave-Assisted Extraction (MAE) | Very fast, low solvent usage, high efficiency | Requires specialized equipment, potential for localized overheating |

| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO2), selective | High initial equipment cost |

Method Validation for Reproducibility, Accuracy, and Sensitivity

A developed analytical method must be rigorously validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include linearity, precision, accuracy, sensitivity (limit of detection and limit of quantification), and specificity.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99. nih.govkoreascience.kr

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For lignan analysis, RSD values are generally expected to be below 15%. koreascience.krphcogres.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. Recoveries for lignan analysis are typically in the range of 80-120%. koreascience.krresearchgate.net

Sensitivity: The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. koreascience.krresearchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. researchgate.net

A validation study for an HPLC-DAD method for phenolic compounds reported an average recovery of 92.5–97.5% and a relative standard deviation (RSD) for precision not exceeding 2.5%. researchgate.net

Bioanalytical Methodologies for in vitro and ex vivo Biological Samples

The analysis of this compound in biological samples from in vitro (e.g., cell cultures) and ex vivo (e.g., tissue homogenates) studies is essential for understanding its pharmacokinetic and pharmacodynamic properties. Bioanalytical methods for such applications must be highly sensitive and specific due to the low concentrations of the analyte and the complexity of the matrix.

LC-MS/MS is the preferred technique for these studies. nih.gov Sample preparation is critical and often involves protein precipitation followed by LLE or SPE to remove interfering substances and concentrate the analyte. nih.gov For in vitro studies, cell lysates or culture media are the primary matrices. For ex vivo studies, tissue samples are first homogenized before extraction.

The validation of bioanalytical methods follows similar principles to other analytical methods but with a particular emphasis on matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It is crucial to assess and minimize matrix effects to ensure accurate quantification. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in extraction recovery and matrix effects. nih.gov

A bioanalytical method for detecting compounds from Centella asiatica in human plasma and urine was successfully developed and validated using HPLC-MS/MS, demonstrating its applicability for pharmacokinetic trials. nih.gov Another study described a sensitive HPLC method for determining a novel anti-cancer drug in mouse plasma and tumor tissue homogenates, with a linear range of 0.25-20 μg/ml/g and intra/inter-day accuracy of 95%. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Signaling Pathways

While initial studies have provided insight into the bioactivities of (-)-3,3'-Bisdemethylpinoresinol, a comprehensive understanding of its molecular interactions remains a key objective for future research. Lignans (B1203133) as a class are known to interact with a multitude of cellular components and signaling cascades, and it is crucial to delineate the specific pathways modulated by this particular compound.

Future studies should aim to identify novel molecular targets. The anti-carcinogenic properties of lignans, for example, are known to involve various molecular mechanisms that include interactions with cellular kinases, cell cycle mediators, and transcription factors researchgate.net. Research could explore whether this compound interacts with key enzymes involved in cancer metabolism, such as 6-phosphogluconate dehydrogenase (6-PGD), which has been identified as a potential target for other lignan (B3055560) compounds nih.gov.

Furthermore, the antioxidant and anti-inflammatory effects of many lignans are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of cytoprotective gene expression nih.govnih.gov. Investigating the potential of this compound to modulate the Nrf2 pathway could provide a mechanistic basis for its observed antioxidant properties nih.gov. Another promising area is the exploration of its effect on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a key regulator of cellular processes like proliferation and angiogenesis and is a known target for various polyphenolic molecules nih.gov. Other significant signaling pathways often modulated by polyphenols and worthy of investigation include the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, survival, and stress responses mdpi.com. The use of advanced techniques like virtual screening and molecular dynamics simulations could help identify and validate these potential interactions nih.gov.

Investigation of Synergistic Effects with Other Natural Compounds

The potential for synergistic interactions between this compound and other natural compounds presents a compelling area for research. Combining natural compounds can enhance therapeutic efficacy, often by targeting multiple molecular pathways simultaneously researchgate.net.

Research has shown that combinations of different lignans can lead to enhanced biological activity. For instance, a study on lignans from flaxseed and sesame seeds demonstrated synergistic antioxidant and anti-inflammatory effects when used in combination researchgate.net. Future research could explore the combination of this compound with other well-characterized lignans like secoisolariciresinol (B192356) diglucoside (SDG) or sesamin (B1680957) to evaluate potential synergistic outcomes researchgate.net.

Moreover, combining this compound with other classes of polyphenols, such as flavonoids or stilbenes, could unlock enhanced bioactivities. Natural compounds are known to influence chemotherapy by mitigating adverse effects and improving the bioavailability of pharmaceutical agents mdpi.com. The synergistic use of natural compounds with conventional drugs is a growing area of interest, as it can enhance therapeutic actions against cancer cells nih.gov. Studies could be designed to test combinations in various preclinical models to identify potent synergistic pairings that could inform future therapeutic strategies nih.govresearchgate.net. Such investigations are crucial for developing novel combination therapies that may offer improved efficacy.

Development of Advanced Delivery Systems for Targeted Research Applications

A significant hurdle in the research and potential application of many polyphenolic compounds, including this compound, is their suboptimal physicochemical properties, such as low water solubility, poor stability, and rapid metabolism, which can limit their bioavailability doi.org. The development of advanced delivery systems is therefore a critical translational perspective.

Nano-based drug delivery systems offer a promising solution to overcome these limitations researchgate.net. Encapsulating this compound into nanocarriers could protect it from degradation, improve its solubility, and enhance its cellular uptake doi.orgresearchgate.net. Various types of nanocarriers could be explored, including:

Liposomes: These lipid-based vesicles are biocompatible and can enhance the stability of encapsulated compounds bohrium.com.

Micelles: These are suitable for targeted delivery and can be designed to be sensitive to specific stimuli in the target environment bohrium.com.

Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic) acid (PLGA) can be used to create nanoparticles for controlled release doi.org.

Nanogels: These can encapsulate different types of therapeutic agents and improve their permeability and retention bohrium.com.

These nano-based systems can be engineered for targeted delivery to specific cells or tissues by attaching specific ligands to their surface bohrium.comnih.gov. This targeted approach would be invaluable for preclinical research, allowing for precise investigation of the compound's effects on specific biological systems while minimizing off-target effects. Future work should focus on designing and fabricating stable nanoformulations of this compound and evaluating their efficacy in relevant in vitro and in vivo models.

Exploration of New Biotechnological Production Methods for this compound and its Analogs

The reliance on extraction from plant sources for lignans often results in low efficiency and production instability, highlighting the need for more sustainable and scalable production methods acs.org. Biotechnological approaches, particularly metabolic engineering of plants and microorganisms, offer a promising alternative for the production of this compound and its structural analogs acs.orgnih.gov.

Plant-Based Metabolic Engineering: Recent advances in understanding the biosynthetic pathways of lignans have made the metabolic engineering of plants a feasible strategy for enhancing production acs.org. Genetic modification of plants to overexpress key enzymes in the lignan biosynthesis pathway could lead to higher yields of this compound in a controlled agricultural setting nih.gov.

Microbial Fermentation: Metabolic engineering of microorganisms presents another powerful tool for producing high-value chemicals from renewable feedstocks nih.gov. Bacteria and yeast can be engineered to serve as microbial cell factories frontiersin.org. This approach involves introducing the relevant plant biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing its metabolic pathways to convert simple sugars or biomass-derived substrates into the desired lignan nih.gov. Biological valorization of lignin (B12514952), a major component of lignocellulosic biomass, offers a particularly sustainable route, as microbes can be engineered to break down lignin-derived aromatic compounds and funnel them into the production of specific products tuni.fi. Developing robust microbial strains capable of high-yield production would ensure a stable and cost-effective supply of this compound for research and potential future applications.

Q & A

Q. What are the primary natural sources and isolation methods for (-)-3,3'-Bisdemethylpinoresinol?

this compound is isolated from plant sources such as Morinda citrifolia (noni) seeds, Joannesia princeps seeds, Clematidis Radix et Rhizoma, and Arisaema amurense. Activity-guided fractionation using methanol or ethanol extracts, followed by chromatographic techniques (e.g., HPLC, Sephadex LH-20), is commonly employed. Bioassays targeting melanogenesis inhibition or antioxidant activity guide purification .

Q. What bioactivities make this compound relevant to dermatological research?

The compound inhibits melanogenesis by downregulating tyrosinase expression via suppression of p38 MAPK phosphorylation in α-MSH-stimulated B16 cells. It also inhibits MMP-1 secretion in UVA-exposed human dermal fibroblasts, suggesting anti-aging and anti-hyperpigmentation applications .

Advanced Research Questions

Q. How do researchers optimize activity-guided fractionation to isolate this compound from complex plant matrices?

- Solvent selection : Polar solvents (e.g., methanol, ethanol) are used for initial extraction.

- Bioassay integration : Fractions are tested for melanogenesis inhibition (e.g., B16 cell assays) or DPPH radical scavenging to identify active pools.

- Chromatographic resolution : HPLC with C18 columns or Sephadex LH-20 is used for final purification.

- Validation : Structural confirmation via NMR, MS, and comparison with reference standards .

Q. What experimental models address the dual inhibitory effects on melanogenesis and MMP-1?

- Melanogenesis : α-MSH-stimulated B16 melanoma cells are treated with the compound (5 µM), followed by measurement of intracellular melanin content and tyrosinase activity over 24–72 hours. Western blotting confirms p38 MAPK pathway modulation .

- MMP-1 inhibition : Human dermal fibroblasts are exposed to UVA radiation, and MMP-1 secretion is quantified via ELISA. Cytotoxicity is assessed using MTT assays to rule out nonspecific effects .

Q. How are data discrepancies in IC50 values resolved across studies?

Discrepancies in reported IC50 values (e.g., tyrosinase inhibition: 0.3 mM vs. melanogenesis inhibition: 4 µM) arise from differences in assay conditions (cell type, exposure time) and target mechanisms (direct enzyme inhibition vs. upstream signaling). Researchers standardize protocols using reference inhibitors and validate findings across multiple models .

Q. What challenges arise in synthesizing this compound in vitro compared to natural biosynthesis?

Q. Why does this compound show weak cytotoxicity in some models but potent bioactivity in others?

Cytotoxicity assays (e.g., cell proliferation tests) often use higher concentrations (>10 µM), while bioactivity (e.g., melanogenesis inhibition) occurs at lower doses (1–5 µM). Researchers must define non-toxic thresholds using parallel cytotoxicity assays .

Q. How do lignan content variations during plant development impact research reproducibility?

Lignan levels in Morinda citrifolia seeds peak at the mature green stage and decline with maturation. Studies must standardize harvesting stages and validate lignan content via HPLC or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.